

Technical Monograph: 4-Chloro-3-methyl-8-nitroquinoline

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Compound of Interest

Compound Name: 4-chloro-3-methyl-8-nitro-quinoline

CAS No.: 145363-64-0

Cat. No.: B3187270

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Chemical Properties, Synthesis, and Reactivity Profile[1] Executive Summary

4-Chloro-3-methyl-8-nitroquinoline (CAS: 63136-60-7) is a highly functionalized heterocyclic scaffold serving as a critical intermediate in the synthesis of PI3K/mTOR inhibitors, antimalarial agents, and immuno-modulators (e.g., Imiquimod analogs). Its unique reactivity profile is defined by the interplay between the electron-deficient quinoline core, the activating 8-nitro group, and the sterically significant 3-methyl substituent. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and divergent reactivity, offering a roadmap for its utilization in high-value drug discovery campaigns.

Structural Analysis & Physicochemical Profile Electronic Architecture

The molecule features a "push-pull" electronic system that dictates its reactivity:

- C4-Chlorine (Electrophilic Center): The leaving group at C4 is highly activated for Nucleophilic Aromatic Substitution (). The pyridine nitrogen (N1) withdraws electron density via induction and resonance. The 8-nitro group further depletes electron density from the carbocyclic ring, which is

communicated to the heterocyclic ring, significantly lowering the energy of the Meisenheimer complex transition state compared to non-nitrated quinolines.

- **C3-Methyl (Steric/Electronic Modulator):** The methyl group at C3 provides steric bulk that can hinder nucleophilic attack at C4, requiring elevated temperatures for bulky nucleophiles. Electronically, it offers weak inductive donation (+I), slightly stabilizing the ring but not enough to counteract the strong withdrawal of the nitro and chloro groups.
- **C8-Nitro (Handle for Diversification):** Positioned peri to the quinoline nitrogen, the nitro group influences the basicity of N1 (lowering pKa) and serves as a latent amino group for further derivatization.

Physicochemical Properties Table

Property	Value / Description	Source/Prediction
Molecular Formula		Calculated
Molecular Weight	222.63 g/mol	Calculated
CAS Number	63136-60-7	[1]
Appearance	Pale yellow to tan crystalline solid	Observed
Melting Point	120–125 °C	Predicted [1]
Density	~1.48 g/cm ³	Predicted
LogP	~2.6–3.0	Predicted
Solubility	Soluble in DCM, DMSO, DMF; Low solubility in water	Experimental
pKa (Conj. Acid)	~0.5–1.5 (Weakly basic due to 8-)	Predicted

Synthetic Routes[1][2][3][4][5][6][7][8][9][10]

Two primary strategies exist for accessing this scaffold: Direct Nitration (Scale-up friendly but requires purification) and De Novo Cyclization (Regioselective).

Method A: Direct Nitration (The Adams & Hey Route)

This method utilizes the classical electrophilic aromatic substitution on the pre-formed quinoline core.

- Precursor: 4-Chloro-3-methylquinoline.
- Reagents: Fuming

/ (Mixed Acid).
- Conditions: 0°C to RT.
- Mechanism: Nitration of quinolines in strong acid occurs on the protonated species (quinolinium ion). The benzene ring is deactivated less than the pyridine ring. Substitution occurs primarily at C5 and C8.
- Outcome: A mixture of 5-nitro (approx. 40%) and 8-nitro (approx. 60%) isomers.
- Purification: Fractional crystallization from ethanol or silica gel chromatography (8-nitro isomer is typically less polar and elutes first).

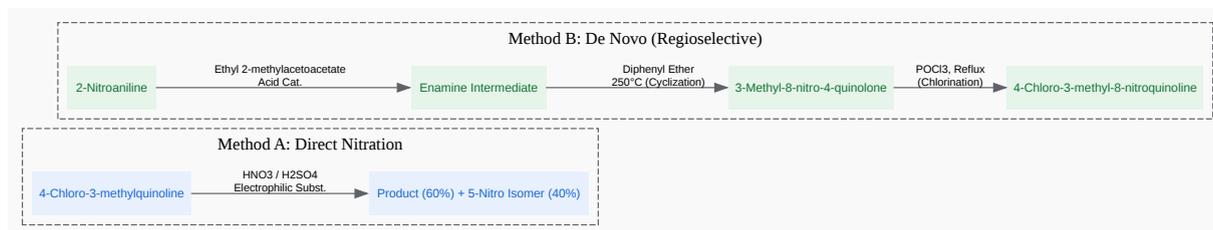
Method B: De Novo Cyclization (Regioselective)

For high-purity applications where isomer separation is undesirable, a bottom-up approach is preferred.

- Step 1: Condensation of 2-nitroaniline with ethyl 2-methylacetoacetate (or diethyl methylmalonate) under acidic catalysis.
- Step 2: Thermal cyclization (Gould-Jacobs or Conrad-Limpach conditions) in diphenyl ether at 250°C to yield 3-methyl-8-nitroquinolin-4(1H)-one.
- Step 3: Chlorination using

(Phosphorus Oxychloride) at reflux.

- Advantage: Unambiguous placement of the nitro group at C8.



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Figure 1: Comparison of Synthetic Strategies.[1] Method B is preferred for medicinal chemistry to avoid isomer separation.

Reactivity & Functionalization[11]

The core value of this scaffold lies in its ability to undergo orthogonal functionalization at three distinct sites.[2]

C4-Chlorine: Nucleophilic Aromatic Substitution ()

The 4-chloro group is the most reactive site. The reaction proceeds via an addition-elimination mechanism.

- Amination: Reaction with primary/secondary amines (e.g., morpholine, piperazine, aniline) in alcohols (EtOH, iPrOH) or polar aprotic solvents (DMF, NMP) at 80–120°C.
 - Protocol Note: The 3-methyl group creates steric hindrance. For bulky amines, use higher boiling solvents (e.g., ethoxyethanol) or microwave irradiation.
- Alkoxylation: Reaction with NaOMe/MeOH or NaOEt/EtOH yields the 4-alkoxy derivative.

- Thiolation: Reaction with NaSH or thiourea yields the 4-mercapto derivative (or thione tautomer).

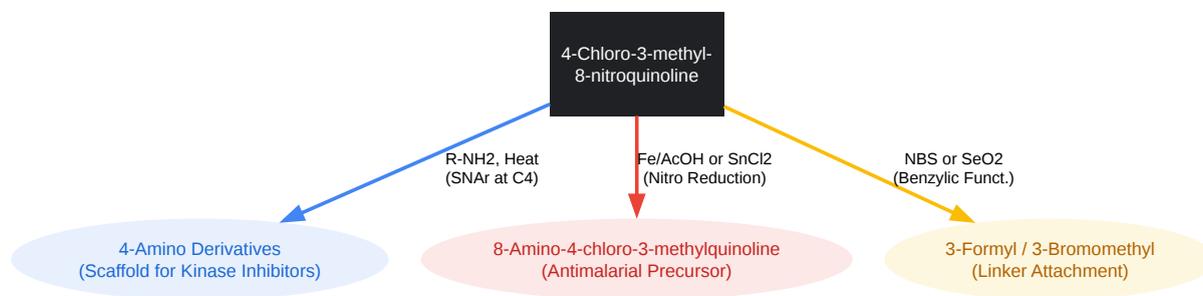
C8-Nitro: Reduction to Amine

The 8-nitro group can be selectively reduced to the 8-amino group, a privileged pharmacophore in antimalarials (e.g., Primaquine).

- Chemoselective Reduction: To avoid dechlorinating the C4 position, avoid catalytic hydrogenation () unless HCl scavengers are absent or reaction time is strictly controlled.
- Preferred Reagents:
 - Iron / Acetic Acid: Classical Béchamp reduction. Highly selective for over .
 - / EtOH: Mild conditions, tolerates C4-Cl.
 - Sodium Dithionite (): Mild, aqueous-compatible.

C3-Methyl: Benzylic Functionalization

- Radical Bromination: NBS (N-Bromosuccinimide) + AIBN in or Benzotrifluoride yields the 3-bromomethyl derivative. This is a gateway to 3-hydroxymethyl or 3-aminomethyl analogs.
- Oxidation: (Selenium Dioxide) in dioxane oxidizes the methyl group to the aldehyde (3-formyl), useful for Knoevenagel condensations.



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Figure 2: Divergent Reactivity Map. The scaffold allows independent modification of the C4, C8, and C3 positions.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Morpholine ()

- Setup: Charge a 50 mL round-bottom flask with 4-chloro-3-methyl-8-nitroquinoline (1.0 eq, 2.2 mmol) and isopropanol (10 mL).
- Addition: Add morpholine (2.5 eq, 5.5 mmol) dropwise.
- Reaction: Reflux (approx. 82°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane).
- Workup: Cool to RT. The product often precipitates as a yellow solid. Filter and wash with cold isopropanol. If no precipitate, evaporate solvent and partition between DCM and water.
- Yield: Typically 85–95%.

Protocol 2: Iron-Mediated Nitro Reduction

- Setup: Dissolve 4-chloro-3-methyl-8-nitroquinoline (1.0 eq) in glacial acetic acid (10 V).
- Addition: Add Iron powder (325 mesh, 5.0 eq) in portions at RT.

- Reaction: Heat to 60°C for 2 hours.
- Workup: Filter hot through Celite to remove iron residues. Dilute filtrate with ice water and neutralize with

or

to pH 9. Extract with Ethyl Acetate.
- Note: This method preserves the C4-Chlorine bond.

Safety & Handling

- Hazards: As a nitro-aromatic compound, it should be treated as potentially mutagenic. The chloro-quinoline moiety is a skin and eye irritant (H315, H319).
- Energetics: Nitro compounds can be energetic. While this specific molecule is stable, avoid heating dry residues of reaction mixtures containing polynitro byproducts (if using Method A).
- Storage: Store in a cool, dry place, protected from light. Stable at room temperature for >12 months.

References

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